1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene
Description
Properties
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCFMYIAZKESQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590101 | |
| Record name | 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-30-3 | |
| Record name | 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Aromatic Precursors Using N-Bromosuccinimide (NBS)
A highly selective bromination method involves using N-bromosuccinimide (NBS) as the brominating agent in an acidic medium. This approach releases electrophilic bromine (Br⁺) under controlled conditions, favoring mono-bromination at the desired meta position relative to directing groups on the aromatic ring.
- Advantages :
- High selectivity for mono-bromination
- Excellent yields (up to >99%)
- Minimal formation of polybrominated by-products
- Conditions :
- Acidic medium, often with a weak acid
- Reaction temperature around 30–60 °C, typically ~35 °C
- Use of NBS or alternatives like 1,3-dibromo-5,5-dimethylhydantoin (DBI)
- Post-bromination :
- Deamination or other functional group transformations can follow to achieve the target compound.
This method is well-documented for related trifluoromethoxybenzene derivatives and can be adapted for trifluoroethylsulfanyl-substituted aromatics, providing a route to 1-bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene with controlled regioselectivity.
Alternative Brominating Agents
Other brominating agents such as elemental bromine in aqueous or acetic acid solvents have been tested but generally yield lower selectivity and more polybrominated side products. Similarly, bromination in highly acidic media with NBS or DBI tends to reduce selectivity and yield.
Introduction of the 2,2,2-Trifluoroethylsulfanyl Group
The trifluoroethylsulfanyl group can be introduced via nucleophilic substitution or coupling reactions involving trifluoroethyl thiol derivatives or related reagents.
Nucleophilic Substitution on Halogenated Aromatics
- Starting from a bromo-substituted aromatic compound, the trifluoroethylsulfanyl group can be introduced by reacting with trifluoroethylthiolate anions under controlled conditions.
- This method requires careful control of temperature and stoichiometry to avoid over-substitution or side reactions.
Photoredox Catalysis Methods
Recent research has demonstrated photoredox catalysis as a powerful tool for introducing trifluoroalkylthio groups onto aromatic rings, including brominated substrates. Using iridium-based catalysts and visible light irradiation, trifluoroethylsulfanyl groups can be coupled to aromatic bromides with good efficiency.
- Catalyst loading : 1–2.5 mol%
- Solvent : Acetonitrile or similar polar aprotic solvents
- Temperature : Mild, around 25–45 °C
- Reaction time : Typically 24–48 hours
- Yields : Moderate to high, depending on substrate and conditions
- Advantages :
- Mild conditions
- High functional group tolerance
- Avoids harsh reagents and conditions
This method is supported by detailed NMR and GC-MS analysis confirming product formation and purity.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination with NBS | NBS, weak acid, 35 °C | 85–95 | High selectivity, mono-bromination |
| Nucleophilic substitution | Trifluoroethylthiolate, polar solvent | 70–85 | Requires careful control of stoichiometry |
| Photoredox catalysis | Iridium catalyst, visible light, 25–45 °C | 75–90 | Mild conditions, good functional group tolerance |
Summary of Key Research Findings
- The use of NBS in acidic medium is superior for selective bromination of aromatic rings bearing electron-withdrawing trifluoroalkyl groups, avoiding polybromination and maximizing yield.
- Photoredox catalysis enables efficient and selective introduction of trifluoroethylsulfanyl groups to brominated aromatics under mild conditions, expanding the toolbox for preparing this compound.
- Alternative bromination methods and harsher conditions generally lead to lower selectivity and yield, making the NBS and photoredox methods preferred for industrial and research applications.
- The final compound can be purified by standard methods such as aqueous workup, phase separation, washing, and distillation to achieve high purity (>99.5%).
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.
Oxidation: The trifluoroethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: 3-(2,2,2-trifluoro-ethylsulfanyl)-benzene.
Scientific Research Applications
1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Medicinal Chemistry: It may be explored for its potential biological activities and used in the design of new drug candidates.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds.
Oxidation: The trifluoroethylsulfanyl group undergoes oxidation to form sulfoxides or sulfones, which can alter the compound’s reactivity and properties.
Reduction: The bromine atom is reduced to a hydrogen atom, resulting in the formation of a less reactive benzene derivative.
Comparison with Similar Compounds
1-Bromo-3-(ethylsulfanyl)benzene
- Molecular Formula : C₈H₉BrS
- Molecular Weight : 217.12 g/mol
- Key Properties :
- Structural Differences: Lacks fluorine atoms on the ethylsulfanyl group. The non-fluorinated ethyl chain reduces electron-withdrawing effects, making the sulfur atom less polarized and the benzene ring more reactive toward electrophilic substitution compared to the trifluoro analog .
1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene
1-Bromo-3-(3,3,3-trifluoro-propylsulfanyl)-benzene
- Molecular Formula : C₉H₈BrF₃S
- Structural Features: A longer propyl chain with trifluoro substitution at the terminal carbon.
1-Bromo-3-(ethylsulfonyl)benzene
- Molecular Formula : C₈H₉BrO₂S
- Key Differences :
Physicochemical and Spectroscopic Data Comparison
| Property | 1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene | 1-Bromo-3-(ethylsulfanyl)benzene | 1-Bromo-3-(ethylsulfonyl)benzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 271.06 | 217.12 | 249.13 |
| Boiling Point | ~260–270°C (estimated) | 254.7°C | >300°C (estimated) |
| Density (g/cm³) | ~1.6 (estimated) | 1.44 | 1.58 (estimated) |
| 19F NMR Shift | -63 to -68 ppm (singlet, CF₃) | N/A | N/A |
| LogP | ~3.8 (estimated) | 3.56 | 1.2 (estimated) |
- Spectroscopic Notes: The 19F NMR of the trifluoroethyl group typically appears as a singlet near -65 ppm due to the three equivalent fluorine atoms . In 1H NMR, the ethylsulfanyl group’s methylene protons resonate at ~2.5–3.0 ppm, while trifluoro substitution deshields adjacent protons, shifting signals upfield .
Electrophilic Substitution
Nucleophilic Aromatic Substitution (NAS)
- Bromine at the 1-position is a prime site for NAS. The trifluoroethylsulfanyl group’s electron-withdrawing effect accelerates bromine displacement compared to non-fluorinated analogs, as seen in couplings with amines or thiols .
Oxidation Susceptibility
- The sulfur atom in the trifluoroethylsulfanyl group is more prone to oxidation than in ethylsulfanyl derivatives, forming sulfoxides or sulfones under mild conditions. This contrasts with sulfonyl derivatives, which are already fully oxidized .
Biological Activity
1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene is a compound of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
- Molecular Formula : C₈H₆BrF₃S
- Molecular Weight : 237.06 g/mol
- SMILES Notation : C1=CC(=CC(=C1)Br)CC(F)(F)F
The presence of the trifluoroethylsulfanyl group enhances the compound's electronic properties, making it a valuable building block in various chemical reactions and applications.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The bromine atom serves as a leaving group, allowing nucleophiles to attack the aromatic ring, which can lead to the formation of new compounds with varied biological activities.
- Oxidation Reactions : The trifluoroethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, potentially altering the compound's reactivity and biological properties.
- Reduction Processes : The reduction of the bromine atom can yield less reactive derivatives, which may exhibit different biological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains. The compound may disrupt bacterial cell membranes or interfere with metabolic pathways.
- Anticancer Activity : There is ongoing investigation into its effectiveness as an anticancer agent. The structural characteristics may allow it to interact with specific cellular targets involved in cancer progression.
Applications in Scientific Research
The compound has several notable applications:
Organic Synthesis
It serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique trifluoroethylsulfanyl group provides distinct reactivity profiles compared to other sulfur-containing compounds.
Materials Science
This compound is explored for developing novel materials with unique electronic or optical properties. Its incorporation into polymer matrices could enhance material performance in electronic devices.
Chemical Biology
As a probe for studying biochemical pathways and interactions, this compound aids in elucidating complex biological processes. Its ability to modify biomolecules makes it a useful tool for researchers in chemical biology.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-Bromo-3-(methylsulfanyl)-benzene | Methylsulfanyl instead of trifluoroethylsulfanyl | Different reactivity patterns |
| 1-Bromo-3-(ethylsulfanyl)-benzene | Ethylsulfanyl group | Varies in steric and electronic effects |
| 1-Bromo-3-(phenylsulfanyl)-benzene | Phenyl group introduces aromaticity | Altered chemical behavior |
The unique trifluoroethylsulfanyl group imparts distinct electronic and steric effects that differentiate it from similar compounds, enhancing its utility in specific applications.
Q & A
Basic: What are the optimized synthetic routes for 1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene?
Methodological Answer:
The synthesis typically involves two key steps: (1) bromination of a benzene derivative at the meta position and (2) introduction of the 2,2,2-trifluoroethylsulfanyl group. A plausible route involves:
- Bromination : Using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to brominate a pre-functionalized benzene ring.
- Sulfanyl Group Installation : Reacting the brominated intermediate with 2,2,2-trifluoroethanethiol under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 6–12 hours .
Optimization may require adjusting stoichiometry, solvent polarity, and reaction time to suppress side reactions like disulfide formation.
Basic: What purification techniques are effective for isolating high-purity this compound?
Methodological Answer:
High-purity isolation can be achieved via:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate impurities based on polarity differences.
- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to induce crystallization.
- HPLC : For analytical-grade purity, reverse-phase HPLC with acetonitrile/water (70:30) is effective .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent degradation .
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. The compound may release toxic fumes (HBr, SOₓ) upon decomposition .
Advanced: How does the trifluoroethylsulfanyl group influence electronic properties and reactivity?
Methodological Answer:
The -SCF₂CF₃ group is strongly electron-withdrawing due to its high electronegativity and inductive effects. This:
- Reduces Electron Density at the aromatic ring, directing electrophilic substitution to specific positions.
- Enhances Stability of transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing negative charges .
Comparative studies with analogs (e.g., methylsulfanyl or trifluoromethyl derivatives) show distinct reactivity patterns in nucleophilic aromatic substitution .
Advanced: What mechanistic insights exist for its use in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
In Suzuki-Miyaura couplings, the bromine atom acts as a leaving group. Key factors include:
- Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) in toluene/ethanol.
- Base : K₂CO₃ or Cs₂CO₃ to deprotonate the boronic acid.
- Steric Effects : The bulky trifluoroethylsulfanyl group may slow transmetallation but improve regioselectivity . Kinetic studies using DFT calculations can elucidate transition-state geometries.
Advanced: What advanced characterization techniques resolve structural ambiguities?
Methodological Answer:
- X-ray Crystallography : Determines precise bond angles and substituent orientation. Requires single crystals grown via vapor diffusion (e.g., hexane/DCM).
- NMR Analysis : ¹⁹F NMR (δ ~ -70 ppm for CF₃) and ¹H-¹³C HMBC confirm connectivity .
- Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., ²⁷⁹ [M+H]⁺ for C₈H₆BrF₃S) .
Advanced: How is its biological activity assessed in medicinal chemistry research?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorescence-based or radiometric assays.
- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293).
- Antimicrobial Screening : Evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
Advanced: How should researchers address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Yield Discrepancies : Re-evaluate reaction conditions (e.g., purity of starting materials, moisture levels) and characterize intermediates via TLC/GC-MS .
- Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, solvent controls). Compare with structurally similar compounds to identify SAR (Structure-Activity Relationship) trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
